

Spectroscopic Analysis of Carbazochrome for Structural Elucidation: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Carbazochrome**

Cat. No.: **B1668341**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques utilized for the structural elucidation of **Carbazochrome**. **Carbazochrome**, also known as adrenochrome monosemicarbazone, is a hemostatic agent derived from the oxidation of adrenaline.^{[1][2][3]} Its structural integrity and purity are paramount for its therapeutic efficacy and safety. This document details the application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in characterizing the molecular structure of **Carbazochrome**.

Molecular Structure of Carbazochrome

Carbazochrome has the chemical formula $C_{10}H_{12}N_4O_3$ and a molecular weight of 236.23 g/mol.^{[2][3][4]} The structural elucidation relies on confirming the presence of its key functional groups and the overall molecular framework.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from various spectroscopic analyses of **Carbazochrome**.

Table 1: UV-Visible Spectroscopic Data

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ)	Notes
Ethanol/Water	~350	Not Reported	The conjugated system of the indolinedione derivative is responsible for absorption in this region. Analysis methods often use 350 nm for detection.
Aqueous Solution (Adrenochrome)	220, 300, 485	21380, 10230, 4365 $\text{M}^{-1}\text{cm}^{-1}$	Data for the related compound adrenochrome provides insight into the core chromophore. [5]

Table 2: Infrared (IR) Spectroscopic Data (Predicted)

Based on its functional groups, the following characteristic absorption bands are expected for **Carbazochrome**.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3450 - 3300	Medium, Broad	O-H Stretch (hydroxyl group)
3400 - 3100	Medium	N-H Stretch (amine and amide)
3000 - 2850	Medium	C-H Stretch (aliphatic)
~1680	Strong	C=O Stretch (ketone in the indole ring)
~1650	Strong	C=O Stretch (amide in semicarbazone)
1620 - 1580	Medium-Strong	C=N Stretch (semicarbazone) and C=C Stretch (aromatic-like ring)
1400 - 1200	Medium	C-N Stretch
1250 - 1050	Medium-Strong	C-O Stretch (hydroxyl group)

Table 3: ¹H and ¹³C NMR Spectroscopic Data (Predicted in DMSO-d₆)

The predicted chemical shifts are based on the chemical environment of the protons and carbons in the **Carbazochrome** structure.

¹ H NMR Data	¹³ C NMR Data		
Assignment	Predicted δ (ppm)	Assignment	Predicted δ (ppm)
Aromatic-like CH	6.5 - 7.5	C=O (Ketone)	>180
N-H (Amide)	8.0 - 10.0	C=O (Amide)	~160-170
O-H	4.0 - 5.5	C=N	~150-160
CH-OH	4.5 - 5.0	Aromatic-like C	110 - 150
CH ₂	3.0 - 3.5	CH-OH	60 - 70
N-CH ₃	2.5 - 3.0	CH ₂	40 - 50
NH ₂	6.0 - 7.5	N-CH ₃	30 - 40

Table 4: Mass Spectrometry (MS) Data

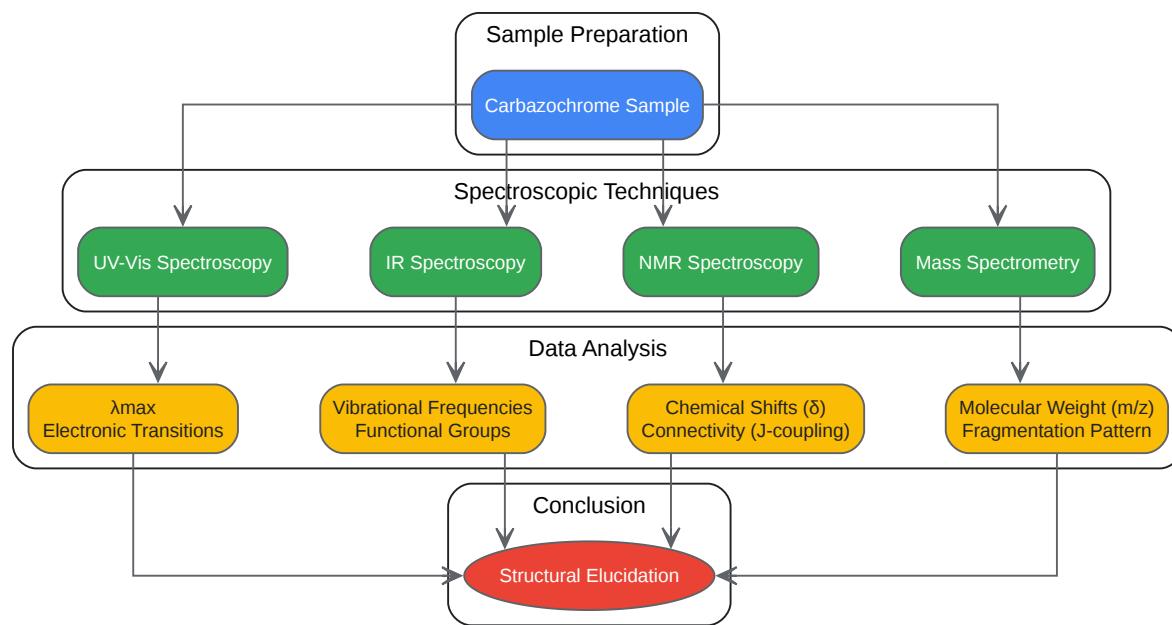
Ion Type	m/z Value	Possible Fragment Structure/Loss
Molecular Ion [M] ⁺	236	C ₁₀ H ₁₂ N ₄ O ₃
Fragment Ion	177	[M - CONHNH ₂] ⁺
Fragment Ion	169	Observed[4]
Fragment Ion	149	[M - CONHNH ₂ - CO] ⁺
Fragment Ion	147	Observed[4]
Fragment Ion	146	Observed[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

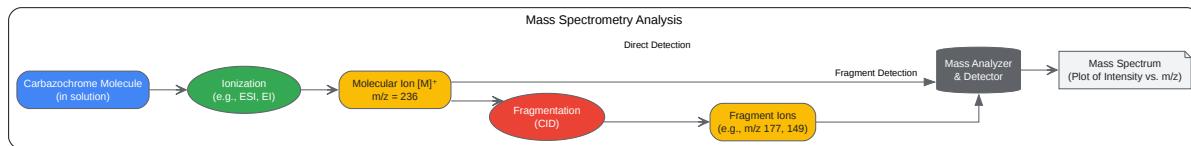
- Objective: To determine the wavelengths of maximum absorbance (λ_{max}) which correspond to electronic transitions within the molecule's chromophore.

- Instrumentation: A double-beam UV-Vis spectrophotometer.
- Sample Preparation:
 - Accurately weigh approximately 10 mg of **Carbazochrome**.
 - Dissolve the sample in a suitable UV-grade solvent (e.g., ethanol or methanol) in a 100 mL volumetric flask to create a stock solution.
 - Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.
 - The final concentration should be adjusted to ensure the maximum absorbance is within the instrument's linear range (typically 0.2 - 1.0 Absorbance Units).
- Data Acquisition:
 - Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction from 200 to 800 nm.
 - Rinse the cuvette with the sample solution before filling it.
 - Record the absorption spectrum of the **Carbazochrome** solution over the same wavelength range.
 - Identify the λ_{max} values from the resulting spectrum.
- Objective: To identify the functional groups present in the **Carbazochrome** molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory or pellet press.
- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of dry **Carbazochrome** sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
 - Transfer the mixture to a pellet-forming die.


- Apply pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
- Objective: To elucidate the carbon-hydrogen framework of the molecule. ^1H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ^{13}C NMR provides information on the carbon skeleton.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
 - Dissolve 5-10 mg of **Carbazochrome** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved; vortex or sonicate if necessary.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
- Data Acquisition:
 - ^1H NMR:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the

expected proton chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

- ^{13}C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
 - A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance of ^{13}C and longer relaxation times.
- Objective: To determine the molecular weight of **Carbazochrome** and to gain structural information from its fragmentation pattern.
- Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Sample Preparation (for ESI-MS):
 - Prepare a dilute solution of **Carbazochrome** (approx. 1-10 $\mu\text{g/mL}$) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile/water mixture).
 - A small amount of an acid (e.g., formic acid) may be added to promote protonation for positive ion mode.
- Data Acquisition:
 - Infuse the sample solution directly into the ion source or inject it via a liquid chromatograph (LC-MS).
 - Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500 amu).
 - The spectrum will show the protonated molecule $[\text{M}+\text{H}]^+$ (in ESI positive mode) or the molecular ion M^+ (in EI mode), confirming the molecular weight.
 - To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).


Visualization of Workflows and Pathways

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **Carbazochrome**.

[Click to download full resolution via product page](#)

Caption: General workflow for the structural elucidation of **Carbazochrome**.

[Click to download full resolution via product page](#)

Caption: Logical flow of a mass spectrometry experiment for **Carbazochrome**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Adrenochrome - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Adrenochrome semicarbazone | CymitQuimica [cymitquimica.com]
- 4. Carbazochrome | C10H12N4O3 | CID 2557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Adrenochrome [drugfuture.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of Carbazochrome for Structural Elucidation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668341#spectroscopic-analysis-of-carbazochrome-for-structural-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com